molecular formula C8H8N2O2S B366488 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 35970-82-2

5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B366488
CAS RN: 35970-82-2
M. Wt: 196.23g/mol
InChI Key: DBDWJBNPOZKDOJ-UHFFFAOYSA-N
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Description

5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with the empirical formula C8H8N2OS . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione consists of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .


Physical And Chemical Properties Analysis

5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a solid substance . Its molecular weight is 180.23 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been involved in the synthesis of thieno[2,3-d]pyrimidines using microwave irradiation, demonstrating its utility in creating diverse chemical structures (Davoodnia et al., 2009).
  • It serves as a key intermediate in the formation of dihydrofuro[2,3-d]pyrimidines and furo[2,3-d]pyrimidines when reacted with alkenes or terminal alkynes in the presence of cerium(IV) ammonium nitrate (Kobayashi et al., 2000).

Radioprotective and Antitumor Activities

  • Certain derivatives of 5,6-dimethylthieno[2,3-d]pyrimidine have shown promise in radioprotective and antitumor activities, highlighting its potential in medicinal chemistry and pharmaceutical research (Alqasoumi et al., 2009).

Catalyst in Multi-component Reactions

  • The compound has been utilized in multi-component reactions, for instance, in the preparation of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives using nano Fe2O3@SiO2–SO3H as a catalyst, indicating its role in catalysis and material science (Ghashang et al., 2017).

Structural and Spectral Analysis

  • The compound's derivatives have been synthesized and analyzed structurally and spectrally, offering insights into their electronic structures and potential applications in material science and molecular electronics (Ashraf et al., 2019).

properties

IUPAC Name

5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-3-4(2)13-7-5(3)6(11)9-8(12)10-7/h1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDWJBNPOZKDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Citations

For This Compound
5
Citations
J Kankanala, KA Kirby, AD Huber, MC Casey… - European journal of …, 2017 - Elsevier
Human immunodeficiency virus (HIV) reverse transcriptase (RT) associated ribonuclease H (RNase H) is the only HIV enzymatic function not targeted by current antiviral drugs. …
Number of citations: 42 www.sciencedirect.com
A Davoodnia, H Behmadi, AZ Bidaki, M Bakavoli… - Chinese Chemical …, 2007 - Elsevier
A facile one-pot synthesis of new 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones via base-catalyzed cyclocondensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with aryl …
Number of citations: 39 www.sciencedirect.com
A Davoodnia, M Rahimizadeh… - … Journal of Main …, 2009 - Wiley Online Library
The reaction of 2‐amino‐4,5‐dimethyl‐ thiophene‐3‐carboxamide with iso(and isothio) cyanates for the synthesis of thieno[2,3‐d]pyrimidines has been investigated. The reactions …
Number of citations: 29 onlinelibrary.wiley.com
K Ogawva, I Yamawaki, YI Matsusita, N Nomura… - European journal of …, 1993 - Elsevier
A series of 2,4-dioxo-thieno[2,3-d], [3,2-d] and [3,4-d]pyrimidin-1-acetic acids (2) with a benzyl moiety at the N-3 position were prepared and tested in vitro for aldose reductase inhibitory …
Number of citations: 69 www.sciencedirect.com
T He, TC Edwards, R Majima, E Jung, J Kankanala… - Bioorganic …, 2022 - Elsevier
The terminase complex of human cytomegalovirus (HCMV) is required for viral genome packaging and cleavage. Critical to the terminase functions is a metal-dependent endonuclease …
Number of citations: 3 www.sciencedirect.com

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